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Compound Name: CB-64D

Cat. No.: B1211454 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical guide on the transmembrane

protein 97 (TMEM97), its role as the sigma-2 receptor (σ₂R), and its interaction with the

selective ligand CB-64D. It details the quantitative binding data, key signaling pathways, and

comprehensive experimental protocols for studying this interaction.

Introduction: Unveiling TMEM97, the Sigma-2
Receptor
For decades, the sigma-2 receptor (σ₂R) was known as a distinct pharmacological entity, highly

expressed in proliferating cancer cells and implicated in various neurological processes.[1][2]

Its molecular identity, however, remained elusive until 2017, when it was identified as

Transmembrane Protein 97 (TMEM97).[1][2] TMEM97 is a four-pass transmembrane protein

primarily located in the endoplasmic reticulum but also found at the plasma membrane and

lysosomes.[3]

Functionally, TMEM97 is a multifaceted protein involved in critical cellular processes, including

cholesterol homeostasis, calcium signaling, and the regulation of cell proliferation and survival.

Its overexpression in numerous cancers, such as breast, lung, and ovarian cancers, often

correlates with poor clinical outcomes, positioning it as a significant biomarker and therapeutic

target. The development of selective ligands, such as CB-64D, has been instrumental in

characterizing the function of TMEM97 and exploring its therapeutic potential.
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Quantitative Data: Binding Affinity and Selectivity of
TMEM97 Ligands
The pharmacological characterization of TMEM97 relies on ligands with high affinity and

selectivity. CB-64D is a notable compound that exhibits a strong preference for the sigma-2

receptor over the sigma-1 receptor (σ₁R). This selectivity is crucial for minimizing off-target

effects in experimental and therapeutic contexts. The binding affinities (Ki) of CB-64D and

other relevant ligands are summarized below.
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Ligand Target Ki (nM)
Selectivity (σ₁/
σ₂)

Reference

(+)-CB-64D

Sigma-2

Receptor

(TMEM97)

16.5 ± 2.7 185-fold

Sigma-1

Receptor
3063 ± 78

(+)-CB-184

Sigma-2

Receptor

(TMEM97)

13.4 ± 2.0 554-fold

Sigma-1

Receptor
7436 ± 308

(-)-CB-64L

Sigma-2

Receptor

(TMEM97)

154 0.068-fold

Sigma-1

Receptor
10.5

Siramesine

Sigma-2

Receptor

(TMEM97)

0.12 140-fold

SW120

Sigma-2

Receptor

(TMEM97)

11 40.9-fold

Sigma-1

Receptor
450

Table 1: Comparative binding affinities of selected ligands for sigma-1 and sigma-2 (TMEM97)

receptors. A higher selectivity ratio indicates a stronger preference for the sigma-2 receptor.

Key Signaling Pathways Modulated by TMEM97
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TMEM97's function is deeply integrated with several fundamental cellular signaling networks.

Its modulation by ligands like CB-64D can trigger significant downstream effects.

Cholesterol Homeostasis
TMEM97 is a critical regulator of cellular cholesterol trafficking. It interacts with multiple

proteins to control both the uptake and distribution of cholesterol.

LDL Uptake: At the plasma membrane, TMEM97 forms a ternary complex with Progesterone

Receptor Membrane Component 1 (PGRMC1) and the Low-Density Lipoprotein Receptor

(LDLR). This complex enhances the internalization of LDL, a primary carrier of cholesterol in

the blood.

Lysosomal Egress: TMEM97 binds to the Niemann-Pick C1 (NPC1) protein, which is

essential for transporting cholesterol out of lysosomes. By modulating NPC1 availability,

TMEM97 controls the release of cholesterol for use in other cellular compartments like the

endoplasmic reticulum.

Transcriptional Regulation: The expression of TMEM97 itself is regulated by cellular sterol

levels. Sterol depletion activates Sterol Regulatory Element-Binding Proteins (SREBPs),

which in turn upregulate genes involved in cholesterol synthesis, including TMEM97.
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Caption: TMEM97's central role in regulating cellular cholesterol homeostasis.

Calcium Signaling
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TMEM97 is involved in modulating intracellular calcium (Ca²⁺) levels, a universal second

messenger. Ligands that bind to TMEM97, including CB-64D, have been shown to evoke a rise

in cytosolic Ca²⁺ concentration. This effect appears to be mediated by the release of Ca²⁺ from

intracellular stores, such as the endoplasmic reticulum. Furthermore, TMEM97 has been

shown to regulate store-operated calcium entry (SOCE), a critical mechanism for replenishing

ER calcium stores and sustaining calcium signaling.
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Caption: Modulation of intracellular calcium signaling by TMEM97 ligands.

Wnt/β-Catenin Pathway in Cancer
In certain cancers, particularly breast cancer, TMEM97 has been implicated in the activation of

the Wnt/β-catenin signaling pathway, a key regulator of cell growth and differentiation. TMEM97
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can interact with the Low-density-lipoprotein-receptor-related protein 6 (LRP6), a co-receptor in

the Wnt pathway, enhancing LRP6-mediated signaling. Knockdown of TMEM97 in breast

cancer cells has been shown to downregulate this pathway, leading to suppressed tumor

growth.
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Caption: TMEM97's role in the potentiation of Wnt/β-catenin signaling.
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Detailed Experimental Protocols
The following protocols provide standardized methodologies for investigating the interaction of

ligands with TMEM97 and the resulting cellular consequences.

Protocol: In Vitro Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of a test compound (e.g., CB-64D) for

TMEM97 by measuring its ability to compete with a radiolabeled ligand.

Materials:

Test Compound: CB-64D dissolved in appropriate solvent (e.g., DMSO).

Radioligand: [³H]-Ditolyguanidine ([³H]-DTG), a common ligand for both sigma receptor

subtypes.

Masking Ligand: (+)-Pentazocine, a selective σ₁R ligand, used to prevent [³H]-DTG from

binding to σ₁R.

Membrane Preparation: Rat liver membrane homogenates or membranes from cells

overexpressing human TMEM97.

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).

Non-specific Binding Control: Haloperidol (10 µM).

Filtration: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

Scintillation: Scintillation cocktail and a liquid scintillation counter.

Procedure:

Preparation: Prepare serial dilutions of the test compound (CB-64D).

Reaction Setup: In a 96-well plate, combine the following in order:

Assay Buffer.
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(+)-Pentazocine (final concentration ~300 nM) to mask σ₁ receptors.

[³H]-DTG (final concentration ~3 nM).

Test compound at various concentrations OR vehicle OR 10 µM haloperidol (for non-

specific binding).

Initiation: Add the membrane homogenate (approx. 150 µg protein per well) to initiate the

binding reaction.

Incubation: Incubate the plate at room temperature for 120 minutes with gentle agitation.

Termination: Rapidly terminate the reaction by filtering the contents of each well through the

glass fiber filters using a cell harvester.

Washing: Wash the filters three times with ice-cold assay buffer to remove unbound

radioligand.

Quantification: Place the filters into scintillation vials, add scintillation cocktail, and quantify

the radioactivity using a liquid scintillation counter.

Data Analysis: Plot the percentage of specific binding against the log concentration of the

test compound. Use non-linear regression analysis to determine the IC₅₀ value (the

concentration of test compound that inhibits 50% of specific radioligand binding).

Ki Calculation: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff

equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is

its dissociation constant.
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Start

Prepare Reagents:
- Serial Dilutions of CB-64D

- Radioligand ([³H]-DTG)
- Membrane Homogenate

Set up 96-well plate:
Buffer, (+)-Pentazocine,

[³H]-DTG, Test Compound

Initiate Reaction:
Add Membrane Homogenate

Incubate
(120 min, RT)

Terminate & Filter:
Rapid filtration through

glass fiber filters

Wash Filters
(3x with cold buffer)

Quantify Radioactivity:
Scintillation Counting

Data Analysis:
Calculate IC₅₀ and Kᵢ

End
 

Start: Cultured Cells

Cell Lysis
(Non-denaturing buffer)

Clarify Lysate
(Centrifugation)

Pre-clear with Beads
(Reduce non-specific binding)

Immunoprecipitation:
Add 'Bait' Antibody (e.g., anti-TSPO)

Capture Immune Complex:
Add Protein A/G Beads

Wash Beads
(Remove non-specific proteins)

Elute Proteins
(SDS-PAGE Buffer + Heat)

Western Blot Analysis:
Probe for 'Prey' Protein

(e.g., anti-TMEM97)

End: Detect Interaction
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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